molecular formula C14H18N2O2 B8335141 Tert-butyl [(3-cyanobenzyl)amino]acetate

Tert-butyl [(3-cyanobenzyl)amino]acetate

Cat. No. B8335141
M. Wt: 246.30 g/mol
InChI Key: WUGHSXZLXXLOEO-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

To a stirred solution of glycine-ter-butyl ester (5 g, 0.038 mol) in toluene (100 mL). was added 3-cyanobenzaldehyde (5 g, 0.0381 mol) under N2 and refluxed at 140° C. for 2 h. After complete evaporation of the toluene, the reaction mass was cooled to RT and dissolved in dry methanol. Sodium borohydride (2.17 g, 0.0571 mol) was added in portions at 0° C. After 12 h, the reaction mass was evaporated under vacuum, washed with water (100 mL), extracted in DCM (100 mL), dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as a yellow liquid (8.1 g, 86%). 1H NMR (DMSO-d6, 400 MHz) δ 7.71-7.72 (m, 2H), 7.63-7.65 (m, 1H), 7.53-7.55 (m, 1H), 5.40-5.41 (m, 1H), 4.53-4.54 (m, 2H), 3.17 (s, 2H), 1.39 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:9])[CH2:7][NH2:8])([CH3:4])([CH3:3])[CH3:2].[C:10]([C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH:15]=O)#[N:11].[BH4-].[Na+]>C1(C)C=CC=CC=1>[C:10]([C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15][NH:8][CH2:7][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:9])#[N:11] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Step Three
Name
Quantity
2.17 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete evaporation of the toluene
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to RT
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dry methanol
CUSTOM
Type
CUSTOM
Details
the reaction mass was evaporated under vacuum
WASH
Type
WASH
Details
washed with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted in DCM (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C=1C=C(CNCC(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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